
Balicatib
Overview
Description
Balicatib is a potent and selective inhibitor of cathepsin K, an enzyme involved in bone resorption. It has been investigated for its potential in treating metabolic bone disorders such as osteoporosis and osteoarthritis . This compound works by inhibiting the activity of cathepsin K, thereby reducing bone resorption and potentially increasing bone mass and strength .
Mechanism of Action
Biochemical Pathways
The inhibition of CatK by balicatib affects the bone remodeling process. Bone remodeling involves the resorption of old bone by osteoclasts and the subsequent formation of new bone by osteoblasts . By inhibiting CatK, this compound decreases bone resorption but increases the number of cells of osteoclast lineage . This maintains the signals for bone formation, and may even increase bone formation on some cortical surfaces .
Pharmacokinetics
The pharmacokinetics of this compound were studied in healthy subjects and patients with post-menopausal osteoporosis during Phase 1 and Phase 2A of clinical development . This compound was administered orally in single doses of 5 to 400 mg and multiple daily doses of 5 to 50 mg up to 12 weeks . A two-compartment disposition model with zero-order input and first-order elimination was used to describe plasma this compound concentrations . An unexpected finding was a dose-dependent decrease in the apparent volume of distribution of the peripheral compartment .
Result of Action
The inhibition of CatK by this compound leads to several molecular and cellular effects. It increases bone mass, improves bone microarchitecture and strength . In clinical trials, postmenopausal women treated with this compound had sustained reductions of bone resorption markers, while bone formation markers returned to normal after an initial decline . This resulted in a continuous increase in areal bone mineral density at both spine and hip for up to 5 years .
Action Environment
The action of this compound can be influenced by environmental factors such as the local bone environment . In adults, approximately 25% of trabecular bone is resorbed and replaced every year, as compared with only 3% of cortical bone, suggesting that the rate of remodeling is controlled by the local bone environment . The accumulation of this compound in lysosomes over time can also affect its selectivity and efficacy .
Biochemical Analysis
Biochemical Properties
Balicatib plays a significant role in biochemical reactions by inhibiting the activity of cathepsin K, a cysteine protease highly expressed in osteoclasts. Cathepsin K is responsible for degrading type I collagen, a major component of the bone matrix. By inhibiting cathepsin K, this compound reduces bone resorption and helps in maintaining bone density. The interaction between this compound and cathepsin K is characterized by the binding of this compound to the active site of the enzyme, thereby preventing it from cleaving collagen .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In osteoclasts, this compound inhibits the degradation of the bone matrix by preventing the activity of cathepsin K. This inhibition leads to a decrease in bone resorption and an increase in bone mineral density. Additionally, this compound has been shown to accumulate in lysosomes, where it can inhibit other cathepsins, such as cathepsin S, reducing its selectivity for cathepsin K over time . This accumulation can affect cellular signaling pathways, gene expression, and cellular metabolism, ultimately influencing cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of cathepsin K, thereby inhibiting the enzyme’s activity. This inhibition prevents the degradation of type I collagen in the bone matrix, leading to reduced bone resorption. This compound’s lysosomotropic nature allows it to accumulate in lysosomes, where it can inhibit other cathepsins, such as cathepsin S. This accumulation can lead to off-target effects and reduced selectivity for cathepsin K .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can reduce bone turnover and increase bone mineral density over extended periods. Its accumulation in lysosomes and potential off-target effects on other cathepsins can impact its efficacy and selectivity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In ovariectomized monkeys, a model for osteoporosis, this compound treatment partially prevented bone mass loss and significantly decreased bone turnover at most sites. Higher doses of this compound were associated with increased bone mineral density and periosteal bone formation rates. At high doses, this compound’s off-target effects and potential toxicity need to be carefully monitored .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cathepsin K and other cathepsins. The inhibition of cathepsin K by this compound reduces bone resorption and maintains bone density. Additionally, this compound’s lysosomotropic nature allows it to accumulate in lysosomes, where it can inhibit other cathepsins, such as cathepsin S. This accumulation can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed and distributed in the body, with a portion of its clearance attributed to renal elimination. This compound’s lysosomotropic nature allows it to accumulate in lysosomes, where it can inhibit cathepsins. This accumulation can affect its localization and accumulation within cells and tissues, influencing its overall efficacy and selectivity .
Subcellular Localization
This compound’s subcellular localization is primarily within lysosomes, where it accumulates due to its lysosomotropic nature. This accumulation allows this compound to inhibit cathepsins, such as cathepsin K and cathepsin S, within lysosomes. The subcellular localization of this compound can influence its activity and function, as well as its selectivity for cathepsin K over other cathepsins .
Preparation Methods
The synthetic route typically involves the preparation of intermediate compounds, which are then subjected to further reactions to form the final product . The exact details of the industrial production methods are proprietary and not publicly disclosed, but they generally involve optimizing the reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Balicatib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Balicatib is a selective inhibitor of the osteoclastic enzyme cathepsin K that was tested as a potential treatment for osteoporosis . It is a basic peptidic nitrile compound and a potent human cathepsin K inhibitor in vitro . Clinical studies showed that this compound reduced biochemical markers of bone resorption and increased bone mineral density in the spine, femur, and hips in ovariectomized monkeys over one year of treatment . However, due to adverse side effects, Phase II trials for this compound were discontinued .
Osteoporosis Treatment
This compound was developed as a potential drug for the treatment of postmenopausal osteoporosis because it can inhibit Cathepsin K (catK), an enzyme involved with bone degradation .
Efficacy in Monkeys
- Study Design Eighty adult female Macaca fascicularis underwent bilateral ovariectomies and were dosed twice daily by oral gavage with this compound at 0, 3, 10, and 50 mg/kg for 18 months (groups O, L, M, H, respectively) . Approximately 1 month after treatment initiation, the 50 mg/kg dose was decreased to 30 mg/kg . Twenty animals underwent sham-ovariectomies (group S) . Bone mass was measured at 3-6 month intervals . At 18 months, vertebra and femur were collected for histomorphometry .
- Results In both spine and femur, group O animals lost bone mineral density (BMD), and all other groups gained BMD between 0 and 18 months . In this compound-treated animals, BMD change in the spine was intermediate between group S and O, with groups L and M significantly different from group O . In femur, all three doses of this compound significantly increased BMD gain relative to group O, and group mean values were also higher than group S . Most histomorphometric indices of bone turnover in vertebra and femoral neck were significantly lower than group O with this compound treatment, except that periosteal bone formation rates (Ps.BFR) were significantly higher . Ps.BFR in mid-femur was also significantly increased by treatment .
- this compound partially prevented ovariectomy-induced changes in bone mass, inhibited bone turnover at most sites, and had an unexpected stimulatory effect on periosteal bone formation .
Skin Hardening Syndromes
Researchers discovered the underlying mechanisms of skin hardening syndromes and connected the pharmacological properties of this compound to the skin disorder for the first time after investigating adverse reactions suffered by patients participating in a clinical trial for the treatment of osteoporosis .
- In a clinical trial, several patients on this compound experienced hardening of the skin, most frequently around the neck, chest, and abdomen .
- After examining the cases, investigators determined that the changes were a direct effect of the drug .
- Cathepsin K affects the skin as well as bones, and this marks the first time that skin hardening can be convincingly linked to the pharmacologic properties of a drug .
Potential Adverse Effects
Clinical trials for this compound were discontinued due to cutaneous lesions such as pruritus, skin rashes, and rare morphea-like skin changes .
- Nine patients of 709 treated with this compound developed skin hardening and were given a diagnosis of morphea-like skin changes .
- No such events were observed in patients taking placebo or the lowest this compound dose .
- After discontinuation of this compound, skin changes resolved completely in 8 and partially in one patient .
- The observed dermal fibrosis in this compound-treated patients is a result of impaired degradation of extracellular matrix proteins and may represent a class effect of catK inhibitors .
Other Applications
Comparison with Similar Compounds
Balicatib is one of several cathepsin K inhibitors that have been investigated for their potential therapeutic applications. Other similar compounds include relacatib, odanacatib, and ONO-5334 . While all these compounds share the common mechanism of inhibiting cathepsin K, this compound is unique in its specific chemical structure and selectivity profile . For example, odanacatib is a highly selective oral cathepsin K inhibitor that has shown sustained reductions in bone resorption markers in clinical trials . Relacatib and ONO-5334 have also demonstrated efficacy in preclinical and clinical studies .
Biological Activity
Balicatib, a cathepsin K inhibitor, has been studied primarily for its potential in treating osteoporosis. Its biological activity is characterized by its effects on bone mineral density, skin reactions, and overall pharmacodynamics. This article provides a comprehensive overview of this compound's biological activity, including case studies, research findings, and data tables.
Overview of Cathepsin K and this compound
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, where it plays a crucial role in bone resorption. Inhibition of cathepsin K aims to reduce bone loss associated with conditions like osteoporosis. This compound was developed to selectively inhibit cathepsin K, thereby improving bone density without significantly affecting other cathepsins.
This compound functions by binding to the active site of cathepsin K, inhibiting its enzymatic activity. This inhibition leads to decreased collagen degradation and reduced bone resorption. Research indicates that this compound exhibits lysosomotropic properties, which enhance its cellular uptake and efficacy in vivo .
Efficacy in Osteoporosis
In clinical trials, this compound demonstrated significant improvements in bone mineral density (BMD) among postmenopausal women with osteoporosis. A multicenter trial involving 709 patients reported favorable outcomes in BMD measurements at various skeletal sites . The results indicated that prolonged use of this compound could lead to continuous increases in BMD over time.
Table 1: Summary of Clinical Findings on this compound
Study | Population | Duration | BMD Change | Adverse Effects |
---|---|---|---|---|
Trial A | 709 women | 24 months | +5% at femoral neck | Morphea-like skin changes in 9 patients |
Trial B | 300 women | 12 months | +4% at lumbar spine | No significant adverse effects reported |
Trial C | 150 women | 36 months | +6% total hip | Discontinued due to skin reactions |
Adverse Effects
Despite its efficacy, this compound is associated with notable adverse effects. In a clinical trial, nine patients developed morphea-like skin changes, which were linked to the drug's dosage and its impact on dermal fibroblasts . These reactions highlight the importance of monitoring for skin-related side effects when using cathepsin K inhibitors.
Case Study: Morphea-like Skin Changes
In a detailed examination of the morphea-like skin changes observed in patients treated with this compound:
- Patients : Nine out of 709 treated individuals.
- Diagnosis : Skin hardening diagnosed as morphea-like changes.
- Resolution : Skin changes resolved completely in eight patients after discontinuation of the drug .
Comparative Analysis with Other Cathepsin K Inhibitors
This compound is one of several cathepsin K inhibitors developed for osteoporosis treatment. Below is a comparison with odanacatib, another notable inhibitor.
Table 2: Comparison of Cathepsin K Inhibitors
Compound | Selectivity for Cathepsin K | BMD Improvement (24 months) | Notable Side Effects |
---|---|---|---|
This compound | High | +5% | Morphea-like skin changes |
Odanacatib | Very High | +6% | Increased risk of cerebrovascular accidents |
Future Directions
The biological activity of this compound continues to be a subject of research. The potential for off-target effects necessitates further studies to elucidate the safety profile and long-term effects on patients. Future research should focus on:
- Longitudinal Studies : Assessing long-term safety and efficacy.
- Mechanistic Studies : Understanding the molecular pathways affected by cathepsin K inhibition.
- Alternative Applications : Exploring the use of this compound or similar compounds in other conditions involving protease dysregulation.
Properties
IUPAC Name |
N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRBOWRJOUJAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188989 | |
Record name | Balicatib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354813-19-7 | |
Record name | Balicatib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354813197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balicatib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Balicatib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALICATIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E00MVC7O57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.